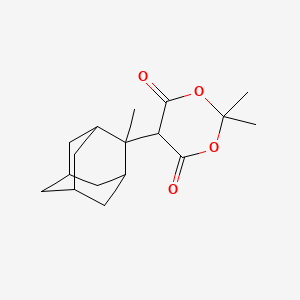

2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

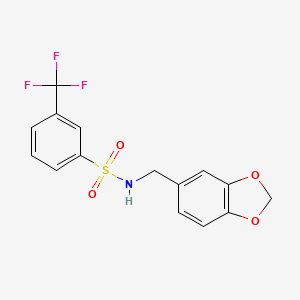

2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione, also known as 2,2-dimethyl-5-adamantanone, is a versatile organic compound with a wide range of uses in scientific research. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents and can be synthesized in a number of ways. It has a melting point of 75-77°C and a boiling point of 206-208°C. This compound has been used in a variety of research applications, including as a fluorescent probe, a chromophore, a reagent, and a catalyst.

Wissenschaftliche Forschungsanwendungen

Supramolecular Structures and Crystal Analysis

Research into the supramolecular structures and crystal analysis of derivatives closely related to "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" has revealed insights into their crystallization behavior and molecular interactions. For example, studies have detailed the crystallization in specific space groups, highlighting the formation of tetramers and dimers through weak C-H...O hydrogen bonds, which play a crucial role in the assembly of these molecules into larger supramolecular structures (Low et al., 2002).

Synthetic Applications

Synthetic methodologies involving derivatives of "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" have been developed for the preparation of a variety of complex molecules. These studies demonstrate the compound's utility in organic synthesis, such as the preparation of modified aminoglycosides and adamantane derivatives, illustrating its versatility in creating novel compounds with potential applications in pharmaceuticals and materials science (Sohár et al., 1986).

Oxidation Studies and Mechanistic Insights

The compound and its derivatives have been used in studies focusing on the oxyfunctionalization of hydrocarbons, providing valuable mechanistic insights into the oxidation processes. This research has implications for understanding chemical reactivity and developing new strategies for the selective oxidation of organic compounds, with potential industrial applications (D’Accolti et al., 2003).

Chemiluminescence and Photochemistry

Investigations into the chemiluminescence resulting from reactions involving "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" derivatives have opened up new avenues in the study of light-emitting reactions. These findings have potential applications in developing new chemiluminescent materials or probes for analytical and diagnostic purposes (Kazakov et al., 2001).

Antimicrobial Activity and Drug Design

Derivatives of "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" have been synthesized and evaluated for their antimicrobial activity, showcasing the compound's relevance in the search for new antimicrobial agents. These studies contribute to the broader field of drug discovery and design, particularly in the development of new treatments for resistant microbial infections (Ghorab et al., 2017).

Eigenschaften

IUPAC Name |

2,2-dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-16(2)20-14(18)13(15(19)21-16)17(3)11-5-9-4-10(7-11)8-12(17)6-9/h9-13H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXENDSPLSAQBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)

![N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2871146.png)

![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2871150.png)

![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2871152.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2871157.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2871161.png)